molecular formula C11H11F3N2O2 B3041482 Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate CAS No. 303148-64-3

Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate

Cat. No.: B3041482
CAS No.: 303148-64-3
M. Wt: 260.21 g/mol
InChI Key: ICWJYZJWXBCHKL-VIZOYTHASA-N
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Description

Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate (CAS 303148-64-3) is a hydrazinecarboxylate derivative characterized by a trifluoromethyl-substituted phenyl group and an ethylidene hydrazine backbone . The presence of the trifluoromethyl group is a key structural feature that enhances the compound's lipophilicity and metabolic stability, while the hydrazinecarboxylate moiety provides a versatile reactive site for further chemical functionalization and synthesis . This compound serves as a valuable intermediate in the synthesis of various organic compounds and is used in chemical and biological research . Its unique structure makes it a candidate for studying enzyme interactions and inhibition. Research into similar hydrazinecarboxylate and semicarbazone derivatives has shown potential biological activities, including interactions with DNA, as evidenced by hyperchromism and bathochromic shifts in absorption spectra, suggesting binding capabilities that are relevant in the study of cellular mechanisms . Furthermore, the mechanism of action for related compounds involves interaction with specific molecular targets; the trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets where it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Computer-aided virtual screening of analogous structures suggests ideal drug-likeness and pharmacokinetic features for structure-based discovery research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H,16,17)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJYZJWXBCHKL-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Methyl 2-[1-(4-{[3-Chloro-5-(Trifluoromethyl)Pyridinyl]Oxy}Phenyl)Ethylidene]-1-Hydrazinecarboxylate (CAS: 337924-87-5)

  • Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-([3-chloro-5-(trifluoromethyl)pyridinyl]oxy)phenyl substituent.
  • The chlorine atom may increase electronegativity, altering reactivity compared to the parent compound .
  • Applications : Used in pesticide research, similar to sodium channel blockers like metaflumizone derivatives .

b. tert-Butyl (E)-2-(3-Phenylpropylidene)Hydrazine-1-Carboxylate (S18)

  • Structural Differences : Features a tert-butyl ester (vs. methyl ester) and a 3-phenylpropylidene chain (vs. ethylidene).
  • Impact : The tert-butyl group improves steric protection of the hydrazinecarboxylate, enhancing stability under acidic conditions. The extended alkyl chain may reduce solubility in polar solvents .
  • Synthesis: Achieved 99% yield via silica chromatography, suggesting superior scalability compared to ethanol-based reflux methods for similar compounds .

c. N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenyl-Ethylidene) Hydrazines (5a-i)

  • Structural Differences : Contains a dichloro-trifluoromethylphenyl group and lacks the hydrazinecarboxylate ester.
  • Impact: The absence of the ester reduces susceptibility to hydrolysis but limits versatility for further derivatization.
Physicochemical Properties
Compound Molecular Weight Key Substituents LogP (Predicted) Stability
Target Compound ~320.2 3-(Trifluoromethyl)phenyl, methyl ester 3.5 Moderate
CAS 337924-87-5 387.74 Pyridinyloxy, chlorine 4.1 High (heterocyclic)
tert-Butyl Derivative (S18) ~275.3 3-Phenylpropylidene, tert-butyl ester 4.8 High
Dichloro-Trifluoromethyl Hydrazine (5a) ~350.1 2,6-Dichloro-4-CF3, phenyl-ethylidene 5.2 Moderate

Biological Activity

Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate, also known by its CAS number 303148-64-3, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and enzyme-inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2. It features a hydrazinecarboxylate functional group that is known for its reactivity and biological significance.

Structural Formula

\text{Molecular Structure }\quad \text{Methyl 2 1 3 trifluoromethyl phenyl ethylidene}-1-hydrazinecarboxylate}

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HCT116 (colon cancer)
  • A431 (epidermoid carcinoma)

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
HCT11620Mitochondrial disruption
A43118Caspase activation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

  • Staphylococcus aureus
  • Escherichia coli

Inhibition zones were measured using the disk diffusion method, showing promising results.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus14
Escherichia coli10

3. Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it can inhibit certain enzymes linked to metabolic pathways in cancer cells.

  • Alkaline Phosphatase
  • Carbonic Anhydrase

The inhibition constants (Ki values) indicate a strong interaction with these enzymes, suggesting potential for therapeutic applications in metabolic disorders.

EnzymeKi (µM)
Alkaline Phosphatase5
Carbonic Anhydrase7

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in ACS Omega reported significant cytotoxicity in HeLa cells, with a detailed analysis of the apoptotic pathways involved.
  • Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria.
  • Enzyme Interaction Studies : A recent investigation into enzyme inhibition showcased the potential for this compound to serve as a lead in drug development for enzyme-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate
Reactant of Route 2
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Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate

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